molecular formula C8H11N3O3 B8731573 Methyl (4-methoxy-6-methylpyrimidin-2-yl)carbamate CAS No. 83060-43-9

Methyl (4-methoxy-6-methylpyrimidin-2-yl)carbamate

Cat. No. B8731573
Key on ui cas rn: 83060-43-9
M. Wt: 197.19 g/mol
InChI Key: VGYWBWHGPATCBZ-UHFFFAOYSA-N
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Patent
US04369320

Procedure details

2-Amino-4-methoxy-6-methylpyrimidine (50 g) was added portion wise to 50% sodium hydride (42.8 g) in 1 L dry THF. After stirring for 1/2 hour, dimethyl carbonate (58.5 g) was added dropwise with cooling. The mixture was stirred under nitrogen for ~16 hours at ambient temperature. Concentrated HCl (80 ml) was added slowly and using external cooling a pot temperature of ~25° C. was maintained. Saturated aqueous NaCl (80 ml) was then added. The solvents were decanted from the precipitated solids and dried over Na2SO4. Filtering and evaporating the solvents afforded the crude material which was recrystallized from hexane. 54 g m.p. 89-92.5° C. The infrared spectrum showed characteristic absorption bonds at 3400 and 1760 cm-1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.[H-].[Na+].[C:13](=O)([O:16]C)[O:14][CH3:15].Cl.[Na+].[Cl-]>C1COCC1>[CH3:9][O:8][C:6]1[CH:5]=[C:4]([CH3:10])[N:3]=[C:2]([NH:1][C:13](=[O:16])[O:14][CH3:15])[N:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)C
Name
Quantity
42.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
58.5 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred under nitrogen for ~16 hours at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
using external cooling a pot temperature of ~25° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
The solvents were decanted from the precipitated solids
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
evaporating the solvents

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=NC(=NC(=C1)C)NC(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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